molecular formula C13H11Cl2NO2 B063069 ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 191668-09-4

ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B063069
M. Wt: 284.13 g/mol
InChI Key: HYBZAJVHGPFFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, also known as DCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate involves the inhibition of the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammation process. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to selectively inhibit COX-2 activity, which results in the reduction of inflammation. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.

Biochemical And Physiological Effects

Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antitumor activities. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to selectively inhibit COX-2 activity, which results in the reduction of inflammation. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit low toxicity in in vitro and in vivo studies, which makes it a potential candidate for drug development.

Advantages And Limitations For Lab Experiments

Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential applications in medicinal chemistry and material science. However, ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has some limitations, including its limited solubility in water and its potential instability in the presence of light and air.

Future Directions

There are several future directions for ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, including the development of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate analogs with improved pharmacological properties, the study of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in material science, and the investigation of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in other fields, such as agriculture and environmental science. The development of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate analogs with improved pharmacological properties could lead to the discovery of new drugs for the treatment of inflammatory diseases and cancer. The study of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in material science could lead to the development of new materials with unique properties. The investigation of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in other fields, such as agriculture and environmental science, could lead to the discovery of new applications for this compound.

Synthesis Methods

Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been synthesized using various methods, including the reaction of 2,4-dichlorobenzoyl chloride and ethyl pyrrole-3-carboxylate in the presence of a base, such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzaldehyde and ethyl pyrrole-3-carboxylate in the presence of a base, such as sodium hydride. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate can also be synthesized using palladium-catalyzed cross-coupling reactions. These methods result in the formation of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, which can be purified using column chromatography.

Scientific Research Applications

Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antitumor activities. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has also been used as a building block for the synthesis of other pyrrole derivatives, which have been studied for their potential applications in medicinal chemistry.

properties

CAS RN

191668-09-4

Product Name

ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)11-7-16-6-10(11)9-4-3-8(14)5-12(9)15/h3-7,16H,2H2,1H3

InChI Key

HYBZAJVHGPFFML-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl

synonyms

4-(2,4-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACIDETHYL ESTER

Origin of Product

United States

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